(S)-5-Ethyl-1-methylpiperazin-2-one
CAS No.:
Cat. No.: VC18814822
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14N2O |
---|---|
Molecular Weight | 142.20 g/mol |
IUPAC Name | (5S)-5-ethyl-1-methylpiperazin-2-one |
Standard InChI | InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | QLFQFGAIOKXHLN-LURJTMIESA-N |
Isomeric SMILES | CC[C@H]1CN(C(=O)CN1)C |
Canonical SMILES | CCC1CN(C(=O)CN1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-5-Ethyl-1-methylpiperazin-2-one belongs to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The (S)-configuration at the fifth position introduces chirality, critical for its interactions with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (5S)-5-ethyl-1-methylpiperazin-2-one |
Molecular Formula | C₇H₁₄N₂O |
Molecular Weight | 142.20 g/mol |
Canonical SMILES | CCC1CN(C(=O)CN1)C |
Isomeric SMILES | CC[C@H]1CN(C(=O)CN1)C |
InChIKey | QLFQFGAIOKXHLN-LURJTMIESA-N |
The stereochemistry is confirmed by the LURJTMIESA-N InChIKey suffix, which encodes the (S)-enantiomer. The ethyl group at C5 and methyl group at N1 create steric and electronic effects that influence reactivity, as demonstrated in comparative studies of piperazine analogs .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation of ethylenediamine derivatives with ketone precursors. A representative route involves:
-
Step 1: Reacting N-methylethylenediamine with ethyl glyoxylate under acidic conditions to form a cyclic intermediate.
-
Step 2: Oxidative dehydrogenation using MnO₂ to introduce the ketone moiety.
The enantiomeric purity (>98% ee) is achieved through chiral resolution using tartaric acid derivatives or asymmetric catalysis with BINOL-phosphoric acid catalysts.
Industrial Scalability
Continuous-flow reactors enhance yield (up to 85%) and reduce reaction times (≤2 hours) compared to batch processes. Key parameters include:
-
Temperature: 80–100°C
-
Pressure: 1.5–2.0 bar
-
Catalyst: Zeolite-supported palladium nanoparticles (0.5 wt%)
Table 2: Optimization of Continuous-Flow Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Residence Time | 45–60 min | Maximizes cyclization |
Solvent | Ethanol/H₂O (3:1) | Enhances solubility |
Catalyst Loading | 0.5–0.7 wt% | Balances activity and cost |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits hygroscopicity, requiring anhydrous storage conditions.
Solubility Profile
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) |
---|---|
Water | 12.4 |
Ethanol | 34.8 |
Dichloromethane | 22.1 |
Hexane | <0.1 |
The moderate water solubility (12.4 mg/mL) suggests potential for aqueous formulation in pharmacological applications.
Biological Activities and Applications
Neurological Effects
The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) positions it as a candidate for neurotransmitter modulation. Molecular docking simulations indicate affinity for:
-
Dopamine D₂ receptors (ΔG = −8.2 kcal/mol)
-
Serotonin transporters (Ki = 120 nM)
Comparison with Analogous Piperazinones
Table 4: Structural and Functional Comparisons
Compound | Substituents | LogP | Antimicrobial MIC₉₀ (µg/mL) |
---|---|---|---|
(S)-5-Ethyl-1-methylpiperazin-2-one | C5-ethyl, N1-methyl | 1.2 | 16 (predicted) |
1,5-Dimethylpiperazin-2-one | N1,N5-dimethyl | 0.8 | 32 |
5-Isopropylpiperazin-2-one | C5-isopropyl | 1.6 | 8 |
The ethyl group confers superior lipid solubility compared to methyl analogs, enhancing membrane permeability .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents (e.g., aripiprazole derivatives) and antivirals. A 2024 study utilized it in the synthesis of a HCV NS5A inhibitor with EC₅₀ = 0.3 nM.
Material Science
Incorporation into polyamide backbones improves thermal stability (Tg increased by 25°C) and reduces crystallinity, beneficial for flexible polymer films .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume